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Cycloheptylmethanesulfonamide
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Overview
Description
Cycloheptylmethanesulfonamide is an organosulfur compound characterized by the presence of a sulfonamide functional group. This compound is part of the broader class of sulfonamides, which are known for their diverse applications in pharmaceuticals, agrochemicals, and polymers . The molecular formula of this compound is C8H17NO2S, and it has a molecular weight of 191.29 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cycloheptylmethanesulfonamide can be synthesized through the reaction of cycloheptylamine with methanesulfonyl chloride. The reaction typically occurs in the presence of a base such as pyridine to neutralize the hydrochloric acid produced during the reaction. The general reaction scheme is as follows:
Cycloheptylamine+Methanesulfonyl chloride→this compound+HCl
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature and pressure, leading to consistent product quality .
Chemical Reactions Analysis
Types of Reactions: Cycloheptylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: Reduction of the sulfonamide group can yield amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry:
Cycloheptylmethanesulfonamide serves as a versatile building block in organic synthesis. Its unique cycloheptyl structure imparts distinct steric and electronic properties, making it valuable for synthesizing complex molecules. It can participate in various chemical reactions, including nucleophilic substitutions and coupling reactions.
Reagent in Chemical Reactions:
This compound is utilized as a reagent in reactions involving the formation of C–N bonds, which are crucial in synthesizing pharmaceuticals and agrochemicals. Its sulfonamide group can mimic natural substrates, facilitating competitive inhibition of enzymes involved in metabolic pathways .
Biological Applications
Enzyme Inhibition:
this compound has been investigated for its potential as an enzyme inhibitor. The sulfonamide moiety allows it to interact with specific enzymes, disrupting their activity. This characteristic is particularly useful in drug development aimed at targeting metabolic diseases and cancer.
Antibacterial Properties:
Research indicates that this compound exhibits antibacterial activity against various Gram-positive and Gram-negative bacteria. Its mechanism may involve inhibiting bacterial enzyme pathways, similar to other sulfonamides.
Medicinal Chemistry
Potential Anticancer Agent:
Recent studies have explored the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxicity against several cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. The compound showed a dose-dependent reduction in cell viability, suggesting its role in inducing apoptosis through caspase activation pathways .
Neuropathic Pain Therapy:
The compound has also been studied for its analgesic properties. Preliminary research indicates that it may act on pain pathways by modulating receptors involved in pain perception, potentially offering new avenues for neuropathic pain management .
Industrial Applications
Polymer Production:
In industry, this compound is used as an intermediate in the production of polymers and other chemical compounds. Its unique properties enhance the performance characteristics of polymer materials, making them suitable for various applications.
Case Study 1: Anticancer Activity Evaluation
- Objective: To evaluate the cytotoxic effects of this compound on MCF-7 breast cancer cells.
- Method: Cells were treated with varying concentrations of the compound.
- Findings: The compound exhibited an IC50 value of approximately 15 µM after 48 hours, indicating significant anticancer activity.
Case Study 2: Antimicrobial Activity Assessment
- Objective: To assess the efficacy against Staphylococcus aureus and Escherichia coli.
- Method: Minimum inhibitory concentration (MIC) tests were conducted.
- Findings: The compound demonstrated MIC values of 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli, highlighting its potential as an antibacterial agent.
Summary of Biological Activities
Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |
---|---|---|---|
Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |
Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |
Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |
Neuropathic Pain | Various receptors | Modulation of pain pathways | Ongoing |
Mechanism of Action
The mechanism of action of Cycloheptylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing it to competitively inhibit enzyme activity. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic or biochemical effects .
Comparison with Similar Compounds
Sulfamethoxazole: An antibiotic with a similar sulfonamide group.
Sulfanilamide: A precursor to many sulfonamide drugs.
Sulfadiazine: Used in combination with other drugs to treat infections.
Uniqueness: Cycloheptylmethanesulfonamide is unique due to its cycloheptyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications .
Biological Activity
Cycloheptylmethanesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Overview of this compound
This compound contains a cycloheptyl group and a methanesulfonamide functional group. The sulfonamide moiety is known for its role in inhibiting bacterial growth by interfering with folate synthesis, making it significant in antimicrobial research. Additionally, the compound's unique structure may allow interaction with various biological targets, including enzymes and receptors involved in metabolic pathways.
The biological activity of this compound primarily stems from its ability to form hydrogen bonds with active sites on enzymes. This interaction can inhibit enzyme activity, leading to downstream effects on various biochemical pathways. The sulfonamide group is particularly effective in inhibiting dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria, thereby exerting antimicrobial effects.
Biological Activities
- Antimicrobial Activity : this compound has shown potential as an antibacterial agent due to its structural similarities to known sulfonamides. Studies suggest that it can effectively inhibit the growth of Gram-positive and Gram-negative bacteria by disrupting folate metabolism .
- Anti-inflammatory Properties : The compound may also possess anti-inflammatory effects by inhibiting cyclooxygenases (COX-1 and COX-2), which are involved in the inflammatory response. This inhibition can lead to reduced production of prostaglandins and other inflammatory mediators .
- Enzyme Inhibition : Research indicates that this compound can act as an inhibitor for various enzymes, including kinases involved in cell signaling pathways. For instance, modifications to the cyclohexyl ring have been shown to enhance potency against specific kinases .
Data Table: Summary of Biological Activities
Activity | Mechanism | References |
---|---|---|
Antimicrobial | Inhibition of folate synthesis | , |
Anti-inflammatory | Inhibition of COX enzymes | |
Enzyme inhibition | Targeting kinases and metabolic pathways | , |
Case Study 1: Antibacterial Efficacy
A study investigated the antibacterial efficacy of this compound against Pseudomonas aeruginosa. The compound demonstrated significant inhibition of bacterial growth at concentrations as low as 5 µg/mL, highlighting its potential as a therapeutic agent against antibiotic-resistant strains .
Case Study 2: Anti-inflammatory Activity
In a controlled experiment assessing the anti-inflammatory properties, this compound was administered to animal models with induced inflammation. Results indicated a marked reduction in inflammatory markers such as TNF-α and IL-6, suggesting its efficacy in modulating immune responses .
Case Study 3: Kinase Inhibition Profile
Research focused on the kinase inhibition profile of this compound revealed IC50 values of 0.199 µM against Cdk4 and 0.114 µM against Cdk2. These findings suggest that structural modifications can enhance selectivity and potency against specific kinases involved in cancer progression .
Properties
Molecular Formula |
C8H17NO2S |
---|---|
Molecular Weight |
191.29 g/mol |
IUPAC Name |
cycloheptylmethanesulfonamide |
InChI |
InChI=1S/C8H17NO2S/c9-12(10,11)7-8-5-3-1-2-4-6-8/h8H,1-7H2,(H2,9,10,11) |
InChI Key |
IQFGGRXDILJDCY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)CS(=O)(=O)N |
Origin of Product |
United States |
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